Sodium propionate-13C3 is a uniformly stable-isotope-labeled short-chain fatty acid (SCFA) salt where all three carbon atoms are enriched with carbon-13 (>99 atom % 13C) . As a non-volatile, highly water-soluble solid, it serves as a premium precursor and internal standard for metabolic flux analysis (MFA), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) . Its primary industrial and research value lies in its ability to trace specific anaplerotic pathways—such as the conversion of propionyl-CoA to succinyl-CoA—and to quantify gut microbiome fermentation dynamics without the background interference common to endogenous unlabeled metabolites.
Substituting Sodium propionate-13C3 with unlabeled sodium propionate, free propionic acid-13C3, or partially labeled variants (e.g., 1-13C) severely compromises quantitative accuracy and experimental reproducibility [1]. Unlabeled propionate cannot be differentiated from endogenous baseline levels in complex biological matrices, rendering flux measurements impossible. While Sodium propionate-1-13C is cheaper, it only tracks the carboxyl carbon; if the molecule undergoes decarboxylation or complex condensation, the isotopic signal is lost [2]. Furthermore, attempting to use the free acid form (Propionic acid-13C3) introduces significant handling challenges due to its volatility and corrosiveness, leading to unacceptable gravimetric errors during the preparation of precise internal standards or in vivo doses [1].
In high-resolution LC-MS metabolomics, Sodium propionate-13C3 (>99 atom % 13C) provides a distinct M+3 mass shift compared to unlabeled endogenous propionate. Natural carbon-13 abundance (~1.1%) creates significant M+1 and minor M+2 background noise for low-molecular-weight metabolites. By shifting the target mass by +3 Da, the uniformly labeled compound bypasses this natural isotopic envelope, ensuring near-zero background interference .
| Evidence Dimension | Mass shift and isotopic background interference |
| Target Compound Data | Sodium propionate-13C3 (M+3 shift, >99% isotopic purity) |
| Comparator Or Baseline | Unlabeled propionate (M+0) or 1-13C propionate (M+1 shift) |
| Quantified Difference | M+3 labeling bypasses the ~1.1% natural 13C abundance that pollutes M+1 channels, yielding a >99% reduction in endogenous background noise. |
| Conditions | LC-MS/HRMS quantitative metabolomics |
Procurement of the M+3 variant is mandatory for accurate absolute quantification of trace propionate fluxes in biological samples where endogenous levels fluctuate.
Uniform labeling (U-13C3) allows researchers to track the entire aliphatic chain of propionate during complex metabolic transformations. For example, recent studies utilizing [13C3]-sodium propionate successfully identified a novel 6-carbon metabolite (trans-2-methyl-2-pentenoyl-CoA) formed by the condensation of two 3-carbon units [1]. This yielded a distinct M+6 mass shift and specific 13C-13C NMR spin couplings. If a 1-13C labeled comparator had been used, the resulting fragments would only show partial labeling (M+2), making it impossible to definitively prove the intact incorporation of both aliphatic tails[1].
| Evidence Dimension | Carbon backbone visibility in downstream metabolites |
| Target Compound Data | Sodium propionate-13C3 (100% backbone visibility, enabling M+6 detection in dimers) |
| Comparator Or Baseline | Sodium propionate-1-13C (carboxyl visibility only, yielding ambiguous M+2 signals in dimers) |
| Quantified Difference | U-13C3 provides 3x the carbon tracing resolution per molecule, preventing signal loss during decarboxylation or chain elongation. |
| Conditions | High-resolution LC-MS and 13C-NMR of myocardial tissue extracts |
Buyers investigating complex lipid synthesis or anaplerotic pathways must select the uniformly labeled salt to avoid losing critical structural data during downstream metabolism.
The physical form of the isotopic tracer critically impacts dosing reproducibility. Sodium propionate-13C3 is a stable, non-volatile solid with a melting point of 285-286 °C [1]. In contrast, free propionic acid-13C3 is a highly volatile liquid. When preparing exact molar concentrations for in vivo injection (e.g., 200 mg/kg intraperitoneal doses) or precise internal standards, the sodium salt allows for sub-milligram gravimetric accuracy. The free acid suffers from rapid evaporative loss upon exposure to air, introducing significant concentration errors and requiring specialized closed-system handling [1].
| Evidence Dimension | Physical stability and weighing accuracy |
| Target Compound Data | Sodium propionate-13C3 (Non-volatile solid, mp 285-286 °C) |
| Comparator Or Baseline | Propionic acid-13C3 (Volatile liquid) |
| Quantified Difference | The solid salt form eliminates evaporative mass loss during weighing, ensuring >99% dosing accuracy compared to the highly variable free acid. |
| Conditions | Standard laboratory formulation and analytical standard preparation |
For laboratories requiring strict reproducibility in internal standards or animal dosing, the sodium salt is the only viable procurement choice.
Sodium propionate-13C3 is uniquely suited to model specific metabolic bottlenecks, such as mitochondrial CoA trapping, which cannot be replicated by other labeled SCFAs. In perfused tissue models, administration of [13C3]propionate resulted in a massive accumulation of labeled intermediates, specifically a 101-fold increase in [13C3]propionyl-CoA and a 36-fold increase in [13C3]methylmalonyl-CoA [1]. Utilizing[13C2]acetate or [13C4]butyrate fails to trigger this exact anaplerotic pathway, as they bypass the methylmalonyl-CoA intermediate entirely and feed directly into acetyl-CoA [1].
| Evidence Dimension | Specificity of metabolic pathway activation |
| Target Compound Data | Sodium propionate-13C3 (Triggers 101-fold propionyl-CoA and 36-fold methylmalonyl-CoA accumulation) |
| Comparator Or Baseline | [13C2]acetate or [13C4]butyrate (Feed into acetyl-CoA, bypassing the target pathway) |
| Quantified Difference | Only the propionate isotope isolates the specific succinyl-CoA anaplerotic entry point, providing 100% pathway specificity for propionic acidemia models. |
| Conditions | Ex vivo perfused tissue models tracking energy metabolism |
Researchers studying propionic acidemia or specific SCFA cardiac toxicity must procure the labeled propionate variant, as acetate and butyrate analogs are biologically incompatible with this pathway.
Due to its distinct M+3 mass shift and stable solid form, Sodium propionate-13C3 is the optimal internal standard for quantifying gut microbiome-derived short-chain fatty acids in plasma, feces, and tissue . It ensures high-fidelity calibration curves without interference from the ~1.1% natural carbon-13 background that plagues M+1 labeled standards.
Leveraging its uniform labeling, this compound is critical for tracing anaplerotic flux through the TCA cycle [1]. It allows researchers to precisely quantify CoA trapping (e.g., propionyl-CoA and methylmalonyl-CoA accumulation) in models of propionic acidemia or heart failure, providing complete carbon backbone visibility that 1-13C variants cannot offer.
In microbiome research, Sodium propionate-13C3 serves as both a tracer and a definitive reference standard to map complex cross-feeding networks [2]. It enables the tracking of intermediate conversion steps, such as the fermentation of dietary fibers or phytate into propionate, by providing unambiguous 13C-NMR spin-spin coupling patterns.
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